6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
This compound features a thieno[2,3-c]pyridine core, a bicyclic heterocycle fused with a thiophene ring, substituted with a 2H-1,3-benzodioxole-5-amido group at position 2 and ester groups (ethyl and methyl) at positions 3 and 4. Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though direct pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-(1,3-benzodioxole-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c1-3-27-20(25)22-7-6-12-15(9-22)30-18(16(12)19(24)26-2)21-17(23)11-4-5-13-14(8-11)29-10-28-13/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPSLBJEIQMMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes The thieno[2,3-c]pyridine core can be constructed through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as palladium-catalyzed cross-coupling reactions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: The compound can be used in the synthesis of advanced materials with desirable properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Core Heterocycle Comparison
- Thieno[2,3-c]pyridine (Target): Combines thiophene’s electron-rich nature with pyridine’s basicity, enabling redox stability and hydrogen bonding .
- Imidazo[1,2-a]pyridine (Analogues): Exhibits planar aromaticity, favoring intercalation with biological targets (e.g., DNA or enzymes) .
- Thiazolo[3,2-a]pyrimidine (Analogues): Contains sulfur and nitrogen, enhancing coordination with metal ions in catalytic systems .
Substituent Effects
- Benzodioxole Amido (Target) : Provides steric bulk and metabolic resistance compared to the nitrophenyl or bromophenyl groups in analogues, which increase electrophilicity .
- Ethyl/Methyl Esters (Target): Offer hydrolytic lability for prodrug strategies, contrasting with cyano or oxo groups in analogues that stabilize molecular frameworks .
Research Implications and Limitations
Comparative analysis with analogues highlights:
- Advantages: Benzodioxole’s metabolic stability and thienopyridine’s redox activity.
- Challenges : Synthetic complexity due to multiple substituents; ester hydrolysis may limit bioavailability.
Future studies should prioritize X-ray crystallography (using SHELX-based refinement ) and in vitro assays to validate target engagement and ADME properties.
Biological Activity
6-Ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Thieno[2,3-c]pyridine core: Known for various pharmacological activities.
- Benzodioxole moiety: Associated with diverse biological properties.
- Dicarboxylate groups: Enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects.
- Receptor Modulation: It has the potential to modulate the activity of G protein-coupled receptors (GPCRs), influencing various signaling pathways .
Antimicrobial Activity
Research indicates that compounds similar to 6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine have demonstrated significant antimicrobial properties. For instance:
- Case Study: A related thieno[2,3-c]pyridine derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro. The mechanism involved disruption of bacterial cell wall synthesis.
Anticancer Properties
The compound's structure suggests potential anticancer activity:
- Mechanism: It may act as an antimitotic agent by binding to tubulin at the colchicine site, disrupting microtubule formation and leading to cell cycle arrest.
- Case Study: A study on pyridine-based compounds revealed that derivatives with similar structures effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential is particularly noteworthy:
- Research Findings: In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
